Fmoc-D-Nle-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

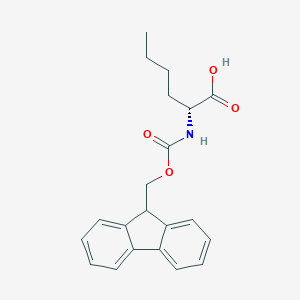

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFCFPNRQDANPN-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373243 | |

| Record name | Fmoc-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112883-41-7 | |

| Record name | Fmoc-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-D-Norleucine: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-D-norleucine, a critical building block in modern peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and illustrates the synthesis workflow.

Fmoc-D-norleucine, the N-α-Fmoc protected form of D-norleucine, is an essential non-proteinogenic amino acid derivative. Its incorporation into peptide chains is a key strategy for enhancing the metabolic stability and modifying the conformational properties of synthetic peptides. The straight-chain, non-branched side chain of norleucine provides a unique hydrophobic character without the steric hindrance associated with other bulky amino acids, making it a valuable tool in the design of peptide-based therapeutics.

Core Physicochemical Properties

A summary of the key quantitative data for Fmoc-D-norleucine is presented in the table below. These properties are critical for its effective use in synthetic protocols and for the characterization of the final peptide products.

| Property | Value |

| CAS Number | 112883-41-7[1][2][3][4] |

| Molecular Weight | 353.42 g/mol [1][2][4] |

| Molecular Formula | C₂₁H₂₃NO₄[1] |

| Melting Point | 140 - 146 °C[1][2][4] |

| Appearance | White to off-white powder[1][2][4] |

| Purity | ≥98% (HPLC)[2][4] |

| Optical Rotation | [α]D²⁰ = +19 ±3° (c=1 in DMF)[1][2][4] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-norleucine is predominantly utilized in Fmoc-based solid-phase peptide synthesis. The Fmoc protecting group provides a stable N-terminal protection that can be selectively removed under mild basic conditions, typically with piperidine, without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence. This orthogonality is a cornerstone of modern peptide chemistry.

Experimental Workflow for Fmoc-SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using Fmoc-protected amino acids like Fmoc-D-norleucine.

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Incorporation of Fmoc-D-norleucine

This protocol provides a generalized methodology for the manual incorporation of an Fmoc-D-norleucine residue into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected peptide-resin

-

Fmoc-D-norleucine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Methodology:

-

Resin Preparation and Swelling:

-

Place the resin in a solid-phase synthesis vessel.

-

Wash the resin with DMF (3 times).

-

Swell the resin in DMF for at least 30 minutes.

-

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes and drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporation of Fmoc-D-norleucine):

-

In a separate vial, dissolve Fmoc-D-norleucine (3-5 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated Fmoc-D-norleucine solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Optional: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

-

-

Chain Elongation:

-

To add the next amino acid, repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps with the desired Fmoc-protected amino acid.

-

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

The crude peptide can be purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

This comprehensive guide provides the essential information for the successful application of Fmoc-D-norleucine in peptide synthesis. Its unique properties and the robust methodology of Fmoc-SPPS enable the creation of novel and effective peptide-based molecules for a wide range of research and therapeutic applications.

References

The Strategic Incorporation of Fmoc-D-Nle-OH in Modern Peptide Research: A Technical Guide

For Immediate Release

Shanghai, China – December 7, 2025 – In the landscape of advanced biochemical research and drug development, the use of non-proteinogenic amino acids is a cornerstone of innovation. Among these, Fmoc-D-Nle-OH, a D-enantiomer of the leucine analogue norleucine equipped with a fluorenylmethoxycarbonyl (Fmoc) protecting group, has emerged as a critical tool for peptide scientists. This technical guide provides an in-depth exploration of the applications, methodologies, and quantitative aspects of utilizing this compound in the synthesis of novel peptides with enhanced therapeutic potential.

Core Applications in Research and Drug Discovery

This compound is primarily employed as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of D-norleucine into peptide sequences offers several strategic advantages for researchers and drug developers. As an unnatural amino acid, D-norleucine is not susceptible to degradation by proteases that typically recognize L-amino acids, thereby significantly enhancing the in-vivo half-life of peptide-based therapeutics.

Furthermore, the isosteric similarity of norleucine to methionine allows it to serve as a non-oxidizable substitute, preventing the loss of activity that can occur with methionine-containing peptides under oxidative stress. The unique structural properties of D-norleucine can also induce specific conformational constraints on the peptide backbone, which can lead to modified biological activity, such as altered receptor binding affinity and signaling pathways. This makes it a valuable tool in the rational design of peptide agonists and antagonists with tailored pharmacological profiles. For instance, peptides containing D-amino acids are being explored as modulators of G protein-coupled receptors (GPCRs), a large family of receptors that are crucial drug targets.

Quantitative Data on this compound in Peptide Synthesis

The efficiency and fidelity of incorporating this compound into a growing peptide chain are critical for the successful synthesis of the target molecule. The following table summarizes key quantitative parameters associated with the use of Fmoc-protected amino acids in SPPS.

| Parameter | Typical Value/Range | Significance in Peptide Synthesis |

| Purity of this compound | ≥98.0% | High purity of the building block is essential to prevent the incorporation of impurities into the final peptide product. |

| Per-Step Coupling Efficiency | >99% | High coupling efficiency is crucial for the synthesis of long peptides, as cumulative yield decreases with each coupling step. |

| Racemization Rate per Cycle | <0.4% (with optimized coupling reagents) | Minimizing racemization is critical to ensure the stereochemical integrity of the final peptide, which directly impacts its biological activity. The use of additives like HOBt or OxymaPure can suppress racemization.[1][2] |

| Impact on Biological Activity (Example) | Nearly two-fold increased peroxygenase activity in a P450 enzyme when all methionines were replaced with norleucine. | Demonstrates the potential of norleucine incorporation to enhance the functional properties of proteins and peptides. |

Experimental Protocols

General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Norleucine Containing Peptide

This protocol is adapted from a standard procedure for dipeptide synthesis and can be extended for longer sequences. The example here is for the synthesis of a hypothetical peptide, Ac-Tyr-D-Nle-Phe-NH₂, intended for GPCR interaction studies.

Materials:

-

Rink Amide resin

-

This compound

-

Fmoc-Tyr(tBu)-OH

-

Fmoc-Phe-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Acetic anhydride

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Drain the DMF and add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine in DMF solution for 20 minutes to ensure complete Fmoc group removal.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

First Amino Acid Coupling (Fmoc-Phe-OH):

-

In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the mixture to activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Subsequent Amino Acid Couplings (this compound and Fmoc-Tyr(tBu)-OH):

-

Repeat the Fmoc deprotection step as described in step 1.

-

Couple this compound and then Fmoc-Tyr(tBu)-OH by repeating the coupling procedure described in step 2 for each amino acid.

-

-

N-terminal Acetylation:

-

After the final Fmoc deprotection, wash the resin with DMF.

-

Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.

-

Agitate for 30 minutes.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Wash the resin with DCM and dry under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Visualizing Key Processes

To further elucidate the role of this compound in research, the following diagrams illustrate the experimental workflow of SPPS and a relevant biological signaling pathway.

References

Fmoc-D-Nle-OH: An In-Depth Technical Guide to Solubility for Researchers and Drug Development Professionals

Introduction: N-α-Fmoc-D-norleucine (Fmoc-D-Nle-OH) is a critical building block in solid-phase peptide synthesis (SPPS), frequently utilized to introduce non-proteinogenic amino acid residues into peptide sequences for drug discovery and development. The solubility of this reagent in various organic solvents is a paramount consideration for achieving efficient and successful peptide coupling. This technical guide provides a comprehensive overview of the solubility of this compound, complete with quantitative data, detailed experimental protocols, and a workflow for its application in SPPS.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2] |

| Molecular Weight | 353.41 g/mol | [1][2] |

| Appearance | White to off-white powder | [1][2] |

| CAS Number | 112883-41-7 | [1][2] |

Solubility of this compound

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Concentration (approx.) | Notes |

| N,N-Dimethylformamide (DMF) | Clearly soluble | ~0.5 M (176.7 mg/mL) | Based on 1 mmol in 2 mL.[1][3] |

| Dimethyl sulfoxide (DMSO) | 100 mg/mL | 282.96 mM | May require ultrasonication to fully dissolve.[2][4] |

| N-Methyl-2-pyrrolidone (NMP) | Good to excellent | Not specified | Generally a good solvent for Fmoc-amino acids.[5][6] |

| Dichloromethane (DCM) | Limited | Not specified | Generally not a good solvent for many Fmoc-amino acids.[5] |

| Ethanol | Soluble | ~30 mg/mL | Data for the similar Fmoc-L-leucine.[7] |

Experimental Protocol: Determination of this compound Solubility

The following protocol outlines a detailed methodology for determining the solubility of this compound in a solvent of interest.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (powder)

-

Solvent of interest (e.g., DMF, NMP, DMSO, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibrate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, M).

-

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in SPPS. Its solubility in the synthesis solvent, typically DMF or NMP, is crucial for efficient coupling to the growing peptide chain.

General Workflow for this compound in SPPS

The following diagram illustrates the key steps in a typical SPPS cycle involving the incorporation of an Fmoc-protected amino acid like this compound.

Caption: General workflow of solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

This technical guide provides essential information on the solubility of this compound for professionals in peptide synthesis and drug development. Understanding the solubility characteristics in various solvents, alongside a robust protocol for its determination, is fundamental for optimizing reaction conditions and ensuring the successful synthesis of peptides containing this non-natural amino acid. The provided SPPS workflow further contextualizes the practical application of this crucial reagent.

References

- 1. This compound Novabiochem 112883-41-7 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. biotage.com [biotage.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to the Incorporation of Non-Natural Amino Acids in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of non-natural amino acids (nAAs) into peptides via Solid-Phase Peptide Synthesis (SPPS) has emerged as a transformative strategy in drug discovery and chemical biology. These unique building blocks, not found in the canonical 20 proteinogenic amino acids, offer a powerful toolkit to enhance the therapeutic properties of peptides. By strategically incorporating nAAs, researchers can improve metabolic stability, modulate receptor affinity and selectivity, constrain peptide conformation, and introduce novel chemical functionalities for bioconjugation and imaging.[1][2][3][4] This guide provides an in-depth overview of the core principles, experimental protocols, and key considerations for the successful incorporation of nAAs in SPPS.

Core Principles of Non-Natural Amino Acid Incorporation in SPPS

Solid-Phase Peptide Synthesis, pioneered by Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The incorporation of nAAs follows the same fundamental cycle of deprotection, coupling, and washing. However, the unique structural features of nAAs often necessitate modifications to standard protocols to ensure high coupling efficiency and minimize side reactions.

The most widely used strategy for SPPS is the Fmoc/tBu approach, which offers mild reaction conditions and orthogonal protection schemes.[6] In this method, the α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains of reactive amino acids are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[6][7]

Protecting Group Strategies for Non-Natural Amino Acids

The selection of appropriate protecting groups for the unique side-chain functionalities of nAAs is critical for a successful synthesis. The protecting group must be stable during the repetitive Fmoc deprotection steps (typically with piperidine in DMF) and efficiently cleaved during the final acidolytic cleavage from the resin (usually with trifluoroacetic acid, TFA).[6] For complex nAAs, specialized protecting groups may be required to prevent side reactions.

| Amino Acid Type | Side Chain Functionality | Common Protecting Groups | Cleavage Condition |

| Natural Amino Acids | |||

| Lysine | Amine | Boc, Mtt, ivDde | TFA, 1% TFA in DCM, 2% Hydrazine in DMF |

| Aspartic Acid/Glutamic Acid | Carboxylic Acid | OtBu, OAll | TFA, Pd(PPh₃)₄ |

| Cysteine | Thiol | Trt, Acm, StBu | TFA, I₂, Reducing agents |

| Histidine | Imidazole | Trt, Boc | TFA |

| Non-Natural Amino Acids | |||

| N-alkylated Amino Acids | Secondary Amine | - | - |

| β-Amino Acids | - | Standard Fmoc/tBu | TFA |

| Ornithine | Amine | Boc, Mtt | TFA, 1% TFA in DCM |

| Statine | Hydroxyl/Carboxylic Acid | tBu/OtBu | TFA |

| Penicillamine | Thiol | Trt, Acm | TFA, I₂ |

Coupling Reagents and Optimization for Hindered Residues

The formation of the amide bond between the incoming nAA and the N-terminal amine of the growing peptide chain is the most critical step in SPPS. The steric hindrance of many nAAs, such as N-alkylated or α,α-disubstituted amino acids, can significantly impede this reaction, leading to low coupling yields.[8] To overcome this challenge, highly efficient coupling reagents are employed.

Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective coupling reagents for hindered amino acids.[9][10][11] They react with the carboxylic acid of the Fmoc-nAA to form a highly reactive active ester, which then readily reacts with the amine. Carbodiimides such as DIC (N,N'-Diisopropylcarbodiimide) in the presence of an additive like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) also provide a powerful and cost-effective alternative.[12] For extremely challenging couplings, phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be utilized.

Table 1: Comparative Performance of Coupling Reagents for Hindered Non-Natural Amino Acids

| Coupling Reagent | Typical nAA Type | Relative Efficiency | Racemization Risk | Notes |

| HBTU/TBTU | General use | Moderate | Low | Less effective for highly hindered nAAs. |

| HATU/HCTU | N-alkylated, α,α-disubstituted | High | Low | Often the reagents of choice for difficult couplings.[9][10] |

| DIC/Oxyma | General use, some hindered nAAs | High | Low | Cost-effective and efficient alternative to uronium salts. |

| COMU | N-alkylated, hindered nAAs | Very High | Low | High solubility and safety profile.[13] |

| PyBOP/PyAOP | Extremely hindered nAAs | Very High | Moderate | Can be more prone to racemization with sensitive residues. |

Experimental Protocols

Standard Fmoc-SPPS Cycle for Non-Natural Amino Acid Incorporation

This protocol outlines a general procedure for manual Fmoc-SPPS. Automated synthesizers will follow a similar sequence of steps.

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of the Non-Natural Amino Acid (using HATU):

-

In a separate vial, dissolve the Fmoc-protected nAA (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIEA) (6 equivalents) in DMF.

-

Pre-activate the mixture for 1-5 minutes.

-

Add the activated nAA solution to the deprotected resin.

-

Agitate for 1-4 hours. For highly hindered nAAs, the coupling time may need to be extended, or a double coupling performed.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines or Chloranil test for secondary amines).

-

Once the coupling is complete (negative test result), wash the resin with DMF (5-7 times).

-

-

Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail, typically containing TFA, a scavenger such as triisopropylsilane (TIS), and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The exact composition of the cocktail may vary depending on the protecting groups used.

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Protocol for On-Resin Peptide Cyclization

On-resin cyclization is an efficient method for producing cyclic peptides, which often exhibit enhanced stability and biological activity.

-

Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin for head-to-tail cyclization) using the Fmoc-SPPS protocol described above. The amino acids at the cyclization points should have orthogonal protecting groups (e.g., Boc for a lysine side chain and Fmoc for the N-terminus).

-

Selective Deprotection:

-

For head-to-side chain cyclization, selectively deprotect the side chain of the amino acid that will form the cyclic bond (e.g., remove the Mtt group from a lysine side chain with 1% TFA in DCM).

-

For head-to-tail cyclization, the N-terminal Fmoc group and the C-terminal linkage to the resin are involved.

-

-

On-Resin Cyclization:

-

Wash the resin thoroughly after selective deprotection.

-

Add a coupling reagent (e.g., HATU or HCTU) and a base (e.g., DIEA) in DMF to the resin.

-

Allow the cyclization reaction to proceed for several hours to overnight.

-

Monitor the reaction by taking small resin samples and analyzing the cleaved peptide by HPLC-MS.

-

-

Cleavage and Purification: Once cyclization is complete, cleave the cyclic peptide from the resin and purify it as described previously.

Challenges and Troubleshooting

The incorporation of nAAs can present several challenges.

| Challenge | Cause | Solution |

| Low Coupling Efficiency | Steric hindrance of the nAA.[8] | Use a more potent coupling reagent (HATU, HCTU, COMU).[9][10][11] Increase coupling time and/or temperature. Perform a double coupling. |

| Racemization | Over-activation of the carboxylic acid. | Use a base with lower racemization potential (e.g., collidine instead of DIEA). Minimize pre-activation time. Use additives like HOAt or OxymaPure. |

| Aggregation | Interchain hydrogen bonding of the growing peptide. | Use a more polar solvent (e.g., NMP instead of DMF). Incorporate backbone-modifying dipeptides (e.g., pseudoprolines). Perform synthesis at elevated temperatures. |

| Side Reactions | Incomplete deprotection or side chain reactions. | Ensure complete Fmoc deprotection with fresh piperidine solution. Use appropriate scavengers in the cleavage cocktail to prevent modification of sensitive residues. |

Visualization of Workflows and Pathways

Experimental Workflow for SPPS with a Non-Natural Amino Acid

References

- 1. nbinno.com [nbinno.com]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 9. benchchem.com [benchchem.com]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. peptide.com [peptide.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

A Deep Dive into Stereoisomers: A Technical Guide to Fmoc-D-Nle-OH and Fmoc-L-Nle-OH

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the incorporation of non-proteinogenic amino acids is a critical strategy for modulating the pharmacological properties of peptides. Among these, Norleucine (Nle), an isomer of leucine, offers unique characteristics due to its linear side chain. The stereochemistry of this amino acid, whether in the D- or L-configuration, can profoundly impact a peptide's structure, stability, and biological activity. This technical guide provides an in-depth comparison of Fmoc-D-Nle-OH and Fmoc-L-Nle-OH, two essential building blocks in modern peptide chemistry.

Core Physicochemical Differences

The fundamental distinction between this compound and Fmoc-L-Nle-OH lies in their stereochemistry, which is the three-dimensional arrangement of their atoms. This difference in chirality gives rise to distinct optical properties and can influence their interactions with other chiral molecules, such as enzymes and receptors. While their basic chemical properties are identical, their behavior in biological systems can be markedly different.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and Fmoc-L-Nle-OH, facilitating a direct comparison of their physical properties.

| Property | This compound | Fmoc-L-Nle-OH |

| CAS Number | 112883-41-7[1][2][3][4][5] | 77284-32-3[6][7][8][9] |

| Molecular Formula | C₂₁H₂₃NO₄[1][2][4] | C₂₁H₂₃NO₄[6][7][8][9] |

| Molecular Weight | 353.41 g/mol [1][2][4][5][6][8] | 353.41 g/mol [6][8][9] |

| Appearance | White to off-white solid/powder[1][2] | White to off-white powder[6][7] |

| Melting Point | 135-145 °C[8] | 137-147 °C[6], 140-146 °C[7], 141-145 °C |

| Optical Rotation | Not explicitly found in search results, but expected to be opposite to the L-isomer. | -19° ± 2° (c=1, DMF)[6], -20° ± 2° (c=1, DMF)[7], -16.0 to -20.0° (c=1, DMF) |

| Solubility | Soluble in DMSO (100 mg/mL)[1][2] | Soluble in DMF (1mmol in 2mL)[6] |

| Purity | ≥98.0%[4] | ≥98%[6][7] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

Both this compound and Fmoc-L-Nle-OH are primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The general workflow for incorporating either amino acid is largely the same, involving iterative cycles of deprotection and coupling.

Key Methodological Considerations:

-

Coupling Reactions: Both isomers are coupled using standard activating agents such as HBTU, HATU, or DIC/Oxyma. The reaction times and equivalents of reagents are generally comparable. However, for sterically hindered sequences, the efficiency of coupling may vary slightly, though Norleucine's linear side chain typically presents minimal steric hindrance.

-

Deprotection: The Fmoc protecting group is removed under mild basic conditions, typically with a solution of 20% piperidine in DMF. This process is identical for both D- and L-isomers.

-

Racemization: While racemization is a concern for all amino acids during activation, it is generally low for Fmoc-protected amino acids under standard coupling conditions. The potential for racemization is not significantly different between the D- and L-isomers of Norleucine.

-

Solubility: Both this compound and Fmoc-L-Nle-OH exhibit good solubility in common SPPS solvents like DMF and NMP, ensuring efficient participation in coupling reactions.[][11]

Biological Implications of Stereochemistry

The choice between incorporating a D- or L-Norleucine residue can have profound consequences for the final peptide's biological properties.

-

Enhanced Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are chiral enzymes that preferentially recognize and cleave peptide bonds between L-amino acids.[12][13] The incorporation of D-Norleucine can therefore significantly increase the in vivo half-life of a therapeutic peptide.[12]

-

Conformational Changes: The stereochemistry of a single amino acid can alter the peptide's secondary structure (e.g., alpha-helix, beta-sheet). This can, in turn, affect its binding affinity and selectivity for its biological target.[12]

-

Modified Biological Activity: A change in conformation and stability can lead to altered biological activity. In some cases, substituting an L-amino acid with its D-enantiomer can enhance potency. For example, the addition of a D-leucine residue to a novel peptide from Odorrana schmackeri resulted in enhanced antibacterial and anticancer activity.[14] While this study used D-leucine, the principle can be extended to other amino acids like D-norleucine.

-

Probing Structure-Activity Relationships (SAR): The systematic substitution of L-amino acids with their D-counterparts is a common strategy in medicinal chemistry to probe the SAR of a peptide. This helps in understanding the critical residues and their required stereochemistry for biological function.

Conclusion

This compound and Fmoc-L-Nle-OH are stereoisomers that, while chemically similar, offer distinct advantages in peptide design and drug development. The L-isomer represents the naturally occurring configuration, while the D-isomer provides a powerful tool for enhancing peptide stability and modulating biological activity. The choice between these two building blocks depends on the specific goals of the research, whether it is to mimic a natural peptide or to engineer a novel therapeutic with improved pharmacological properties. A thorough understanding of their fundamental differences is essential for the rational design of next-generation peptide-based drugs and research tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. This compound ≥98.0% | 112883-41-7 [sigmaaldrich.com]

- 5. This compound Novabiochem® | 112883-41-7 [sigmaaldrich.com]

- 6. Fmoc-L-Nle-OH | Matrix Innovation [matrix-innovation.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Fmoc-Nle-OH Novabiochem 77284-32-3 [sigmaaldrich.com]

- 9. Fmoc-Nle-OH [myskinrecipes.com]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

Applications of Norleucine in Peptide Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of norleucine (Nle), a non-proteinogenic amino acid, in the field of peptide chemistry. Norleucine, an isomer of leucine with a linear n-butyl side chain, has emerged as a valuable tool for peptide design and drug development due to its unique physicochemical properties. This document details its role as a stable surrogate for methionine, its impact on peptide structure and function, and its utility in structure-activity relationship (SAR) studies. Detailed experimental protocols and quantitative data are provided to enable researchers to effectively incorporate norleucine into their peptide-based research and development programs.

Core Applications of Norleucine in Peptide Chemistry

Norleucine's primary applications in peptide chemistry stem from its structural similarity to methionine and leucine, coupled with its resistance to oxidation.

Methionine Surrogacy: Enhancing Peptide Stability

The most prominent application of norleucine is as an isosteric replacement for methionine (Met). The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide and sulfone, which can lead to a loss of biological activity and reduced shelf-life of peptide therapeutics.[1][2] Norleucine's aliphatic side chain is chemically inert to oxidation, making it an ideal substitute to enhance the stability of peptides without significantly altering their conformation or biological activity.[1] This substitution has been shown to improve the stability of peptides against oxidative degradation.[3]

Probing Structure-Activity Relationships (SAR)

Norleucine is extensively used in SAR studies to investigate the role of specific amino acid side chains in peptide-receptor interactions and biological function. By systematically replacing methionine or leucine residues with norleucine, researchers can dissect the contribution of hydrophobicity, steric bulk, and side-chain flexibility to a peptide's activity.[4] This approach provides valuable insights for optimizing peptide drug candidates.

Modulation of Biophysical Properties

The incorporation of norleucine can influence a peptide's secondary structure, conformational stability, and solubility.[5] Its linear side chain, in contrast to the branched side chain of leucine, can alter packing interactions within the peptide and with its target receptor, potentially leading to modified binding affinity and pharmacological profile.[3][6]

Quantitative Data on Norleucine-Containing Peptides

The following tables summarize available quantitative data comparing norleucine-containing peptides to their native counterparts. While the benefits of norleucine substitution are widely reported, direct comparative quantitative data for parameters like binding affinity and in vivo stability are not always extensively documented in publicly available literature.

Table 1: Comparative In Vitro and In Vivo Stability of Norleucine-Substituted Peptides

| Peptide/Protein | Native Residue | Substitution | Assay | Half-life (Native) | Half-life (Nle-substituted) | Fold Increase in Half-life | Reference |

| Cytochrome P450 BM-3 Heme Domain | Methionine (13 residues) | Norleucine | Peroxygenase Activity in 10 mM H₂O₂ | - | - | ~2-fold increase in activity | [2] |

| Adenylate Kinase | Methionine (6 residues) | Norleucine | Stability in H₂O₂ | - | Improved stability | Not specified | [2] |

| Generic Peptide 2 | - | - | HEK-293 Supernatant | 3.2 h | 23.3 h | 7.3 | [7] |

| Generic Peptide 1 | - | - | Human Blood Plasma | 34.0 - 74.6 h | - | - | [7] |

| Generic Peptide 3 | - | - | Human Blood Plasma | 50.5 h | - | - | [7] |

Note: The data for "Generic Peptides" are from a study comparing different peptide stability protocols and do not represent a direct Nle-substitution, but provide context for peptide half-life in biological matrices.

Table 2: Comparative Binding Affinity and Biological Activity of Norleucine-Substituted Peptides

| Peptide/Target | Native Residue | Substitution | Assay | IC50/Ki/Kd (Native) | IC50/Ki/Kd (Nle-substituted) | Change in Affinity/Activity | Reference |

| PGLa (Antimicrobial Peptide) | Methionine | Norleucine | Bacteriostatic Activity | Comparable | Comparable | No significant change | [8] |

| PGLa (Antimicrobial Peptide) | Methionine | Norleucine | Hemolytic Activity | Comparable | Comparable | No significant change | [8] |

| Amyloid-β Peptide | Methionine | Norleucine | Neurotoxicity Assay | Neurotoxic | Neurotoxic effects negated | Significant reduction in toxicity | [4] |

Note: Finding comprehensive tables with direct side-by-side comparisons of binding affinities (Kd, Ki, IC50) for norleucine-substituted versus native peptides is challenging in the public domain. The provided data is based on qualitative or semi-quantitative statements from the cited literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of norleucine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

This protocol outlines the manual synthesis of a generic dipeptide, L-Alanyl-L-Norleucine, using the widely adopted Fmoc/tBu strategy.[7]

Materials and Reagents:

-

2-Chlorotrityl chloride resin

-

Fmoc-L-Norleucine (Fmoc-Nle-OH)

-

Fmoc-L-Alanine (Fmoc-Ala-OH)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether (cold)

-

Methanol

Protocol:

-

Resin Preparation and First Amino Acid Loading (Fmoc-Nle-OH):

-

Swell 300 mg of 2-chlorotrityl chloride resin in 5 mL of DCM for 30 minutes in a fritted syringe or manual SPPS reaction vessel.[7]

-

Drain the DCM.

-

Dissolve 2 equivalents of Fmoc-L-Norleucine and 4 equivalents of DIPEA in 5 mL of DCM.

-

Add the amino acid solution to the swollen resin and agitate gently for 1-2 hours at room temperature.[7]

-

To cap any unreacted sites, add 0.5 mL of methanol and agitate for 30 minutes.[7]

-

Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).[7]

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain the solution and wash the resin with DMF (5 x 5 mL).

-

-

Amino Acid Coupling (Fmoc-Ala-OH):

-

Dissolve 3 equivalents of Fmoc-L-Alanine, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in 3 mL of DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Monitor coupling completion with a Kaiser test.[7]

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).[7]

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step (Protocol 3.1.2) to remove the Fmoc group from the N-terminal alanine.[7]

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[7]

-

Add approximately 5 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage mixture into a collection tube.

-

Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.[7]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.[7]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet twice more with cold diethyl ether.[7]

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase HPLC (see Protocol 3.2).

-

HPLC Purification of Synthetic Peptides

This protocol provides a general guideline for the purification of crude synthetic peptides using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Reagents:

-

Crude synthetic peptide

-

Solvent A: 0.1% TFA in deionized water

-

Solvent B: 0.1% TFA in acetonitrile (ACN)

-

HPLC system with a C18 column

Protocol:

-

Sample Preparation:

-

Dissolve the crude peptide in a minimal amount of Solvent A or a mixture of Solvent A and B.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

-

HPLC Method:

-

Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

-

Inject the filtered peptide sample onto the column.

-

Run a linear gradient of increasing Solvent B concentration over a defined period (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.

-

Monitor the elution of the peptide at a wavelength of 214 nm or 280 nm.

-

-

Fraction Collection:

-

Collect fractions corresponding to the major peptide peak.

-

-

Analysis and Lyophilization:

-

Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the final purified peptide.

-

Plasma Stability Assay

This protocol describes an in vitro method to assess the stability of a norleucine-containing peptide in plasma.[3]

Materials and Reagents:

-

Norleucine-containing peptide and its native counterpart

-

Fresh animal or human plasma

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., 10% Trifluoroacetic acid or Acetonitrile)

-

LC-MS system

Protocol:

-

Peptide Incubation:

-

Prepare stock solutions of the test peptides.

-

Incubate the peptides in plasma at a final concentration of, for example, 10 µM at 37°C.[3]

-

-

Time-Point Sampling:

-

Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[3]

-

-

Reaction Quenching:

-

Immediately stop the enzymatic degradation in the collected aliquots by adding the quenching solution.[3]

-

-

Sample Processing:

-

Centrifuge the samples to precipitate plasma proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS Analysis:

-

Quantify the concentration of the remaining intact peptide in each sample using a validated LC-MS method.[3]

-

-

Half-Life Calculation:

-

Plot the percentage of remaining peptide against time.

-

Calculate the degradation half-life (t½) of each peptide by fitting the data to a first-order decay model.[3]

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway involving norleucine-containing peptides.

Caption: Solid-Phase Peptide Synthesis Workflow.

Caption: Plasma Stability Assay Workflow.

Caption: Amyloid-β Aggregation Pathway and the Impact of Norleucine Substitution.

Conclusion

Norleucine is a powerful tool in peptide chemistry, offering a straightforward strategy to enhance the stability and shelf-life of peptide-based drug candidates by mitigating methionine oxidation. Its use in SAR studies provides critical insights into the structural requirements for biological activity. While direct quantitative comparisons of norleucine-substituted peptides with their native counterparts are not always readily available, the collective evidence strongly supports its utility in optimizing peptide therapeutics. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to harness the benefits of norleucine in their own research. As the field of peptide therapeutics continues to grow, the strategic incorporation of non-proteinogenic amino acids like norleucine will undoubtedly play an increasingly important role in the development of novel and improved peptide drugs.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. cheme.caltech.edu [cheme.caltech.edu]

- 3. benchchem.com [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. nbinno.com [nbinno.com]

- 6. agilent.com [agilent.com]

- 7. benchchem.com [benchchem.com]

- 8. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Fmoc-D-Nle-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Nle-OH (Fmoc-D-norleucine) is a non-proteinogenic amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS).[1][2] The incorporation of D-norleucine, an isomer of leucine, into peptide sequences can enhance metabolic stability by introducing resistance to enzymatic degradation.[3] Furthermore, its structural similarity to methionine allows it to act as a non-oxidizable mimic, which is particularly valuable in the development of therapeutic peptides where oxidation can lead to loss of activity.[3] These characteristics make this compound a crucial component in drug discovery and development, particularly for creating more robust and effective peptide-based therapeutics.[1][2] This document provides a detailed protocol for the use of this compound in Fmoc-based solid-phase peptide synthesis.

Physicochemical Properties and Specifications

This compound is a white to off-white powder.[2] Key specifications for this reagent are summarized in the table below.

| Property | Value |

| Synonyms | Fmoc-D-norleucine |

| Molecular Formula | C₂₁H₂₃NO₄[4] |

| Molecular Weight | 353.41 g/mol |

| CAS Number | 112883-41-7 |

| Purity | ≥98.0% |

| Storage Temperature | 2-8°C[5] |

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following protocol outlines the manual steps for the incorporation of this compound into a peptide chain using the widely adopted Fmoc/tBu (tert-butyl) strategy.[6] This procedure is applicable for standard resins such as Rink Amide (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acids).[7]

I. Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 100-300 mg) into a fritted syringe or a dedicated SPPS reaction vessel.[3][7]

-

Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) to swell the beads.[8]

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[3][7]

-

After swelling, drain the DMF.

II. First Amino Acid Loading (if applicable)

This step is for loading the first amino acid onto a resin like 2-chlorotrityl chloride. If using a pre-loaded resin, proceed to section III.

-

Dissolve 2 equivalents of the first Fmoc-amino acid (e.g., this compound) and 4 equivalents of diisopropylethylamine (DIPEA) in dichloromethane (DCM).[3]

-

Add the solution to the swollen resin and agitate for 1-2 hours.[3]

-

To cap any unreacted sites, add a small amount of methanol (e.g., 0.5 mL) and agitate for an additional 30 minutes.[3]

-

Drain the solution and wash the resin thoroughly with DCM and then DMF.

III. SPPS Cycle for Peptide Chain Elongation

The SPPS cycle consists of two main steps: Fmoc deprotection and amino acid coupling. This cycle is repeated for each amino acid in the peptide sequence.

A. Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin-bound peptide.[7][9]

-

Agitate the mixture for 5 minutes, then drain the solution.[3]

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[3]

-

Drain the deprotection solution and wash the resin extensively with DMF (5-6 times) to remove all traces of piperidine.[7]

B. Amino Acid Coupling (Incorporation of this compound)

-

In a separate vial, pre-activate the this compound. Dissolve 3 equivalents of this compound, 2.9 equivalents of a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and 3 equivalents of an additive like HOBt (Hydroxybenzotriazole) in DMF.[3]

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.[3]

-

Immediately add the activated amino acid solution to the deprotected resin.[3]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[3]

-

To monitor the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.[3][8]

-

After a successful coupling, drain the solution and wash the resin thoroughly with DMF and DCM.

Repeat the SPPS cycle (Section III) for each subsequent amino acid until the desired peptide sequence is assembled.

IV. Cleavage and Final Deprotection

-

After the final coupling step, perform a final Fmoc deprotection as described in Section III.A.

-

Thoroughly wash the peptide-resin with DMF, followed by DCM, and then methanol to shrink the resin.[10]

-

Dry the resin under a high vacuum for at least 4 hours.[10]

-

Prepare a cleavage cocktail. A common and effective non-malodorous cocktail is Reagent K, or a simpler mixture of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).[10][11]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[8][12]

-

Filter the resin to collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]

-

Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Expected Results and Data Presentation

The efficiency of SPPS can be monitored at various stages. The final crude peptide should be analyzed by techniques such as HPLC and mass spectrometry to determine purity and verify the correct mass.

| Parameter | Typical Result |

| Crude Yield | >85% (based on initial resin loading)[3] |

| Crude Purity (by HPLC) | >70% (highly sequence-dependent)[3] |

| Final Purity (post-HPLC purification) | >98%[3] |

| Coupling Time per Residue | 1-2 hours[3] |

| Deprotection Time per Cycle | 20-25 minutes[3] |

Diagrams

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: Detailed steps of the cyclical SPPS elongation process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. wernerlab.weebly.com [wernerlab.weebly.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. peptide.com [peptide.com]

Coupling Methods for Fmoc-D-Nle-OH in Solid-Phase Peptide Synthesis (SPPS): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Nle-OH (N-α-Fmoc-D-norleucine) is a non-proteinogenic amino acid increasingly utilized in peptide-based drug discovery to enhance metabolic stability and modulate biological activity. As an isomer of leucine and isoleucine, its linear side chain can influence peptide conformation and receptor binding. However, the steric bulk of the norleucine side chain can present challenges during solid-phase peptide synthesis (SPPS), leading to incomplete couplings and the formation of deletion sequences. The selection of an appropriate coupling method is therefore critical to ensure high peptide purity and yield.

These application notes provide a comprehensive overview of common coupling methods for the efficient incorporation of this compound in Fmoc-based SPPS. Detailed protocols for recommended coupling strategies are provided, along with a comparative analysis of various coupling reagents.

Challenges in Coupling this compound

The primary challenge in coupling this compound is the steric hindrance presented by its n-butyl side chain. This can slow down the kinetics of the acylation reaction, making standard coupling protocols less effective. To overcome this, more potent activating reagents and optimized reaction conditions are often necessary. Key considerations include:

-

Steric Hindrance: The bulky side chain can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.

-

Racemization: While the urethane-based Fmoc protecting group significantly suppresses racemization, the use of strong bases or extended reaction times with certain coupling reagents can increase the risk of epimerization.[1]

-

Incomplete Coupling: Inefficient coupling can lead to the formation of deletion peptides, which are often difficult to separate from the target peptide during purification.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is a critical factor for the successful incorporation of sterically hindered amino acids like this compound. The following table summarizes the performance of commonly used coupling reagents in SPPS. While direct quantitative data for this compound is limited, this comparison is based on their known efficacy with other sterically hindered residues.[2][3][4]

| Coupling Reagent Class | Reagent Examples | Relative Reactivity | Advantages | Disadvantages |

| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | - Fast reaction kinetics- High coupling efficiency for hindered amino acids[3][5]- Low racemization potential (especially with COMU)[4] | - Higher cost- Potential for side reactions (e.g., guanidinylation with HBTU/HCTU) |

| Phosphonium Salts | PyBOP, PyAOP | High | - Efficient for hindered couplings- No risk of guanidinylation | - Byproducts can be difficult to remove in solution-phase synthesis |

| Carbodiimides + Additives | DIC/Oxyma, DIC/HOBt | Moderate to High | - Cost-effective- Low risk of racemization with additives like Oxyma[1]- Oxyma is a safer alternative to HOBt[4] | - Slower reaction rates compared to uronium salts- Potential for N-acylurea formation |

Recommended Coupling Protocols

Based on the comparative analysis, the use of uronium/aminium salt-based reagents or carbodiimides with racemization-suppressing additives is recommended for coupling this compound.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially in difficult sequences.[6]

Materials:

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Standard SPPS reaction vessel and washing solvents (DMF, Dichloromethane (DCM))

Procedure:

-

Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).

-

Activation Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Coupling: Add DIPEA (6 equivalents) to the activation solution and vortex briefly. Immediately add the activated amino acid solution to the resin.

-

Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.

-

Monitoring and Washing: Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). A negative test indicates complete coupling. Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

Double Coupling (Optional): If the Kaiser test is positive, indicating incomplete coupling, repeat steps 2-5.

Protocol 2: Cost-Effective and Low-Racemization Coupling using DIC/Oxyma

This protocol offers a balance between cost-effectiveness and efficiency, with a reduced risk of racemization.[7]

Materials:

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Standard SPPS reaction vessel and washing solvents (DMF, DCM)

Procedure:

-

Resin Preparation: After N-terminal Fmoc deprotection, wash the resin with DMF (3 x 1 min).

-

Reagent Addition: In the reaction vessel, add this compound (3 equivalents) and Oxyma Pure (3 equivalents) to the resin. Add DMF to dissolve the solids.

-

Coupling: Add DIC (3 equivalents) to the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring and Washing: Monitor the reaction for completion using the Kaiser test. Upon completion, drain the vessel and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

-

Double Coupling (Optional): If the coupling is incomplete, a second coupling can be performed by repeating steps 2-5.

Experimental Workflows and Signaling Pathways

To visualize the experimental process and the chemical logic, the following diagrams are provided.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Caption: Logical relationship of the activation and coupling steps in SPPS.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Insufficient reaction time- Steric hindrance of the sequence- Low reactivity of the coupling reagent | - Extend the coupling reaction time (e.g., to 4-24 hours)[5]- Perform a double coupling[5]- Switch to a more potent coupling reagent (e.g., from DIC/HOBt to HATU or COMU)[5]- Slightly increase the reaction temperature (e.g., to 40-50°C), with caution to avoid racemization[5] |

| Racemization | - Use of strong, non-hindered base (e.g., DIPEA in excess)- Prolonged activation times- High reaction temperatures | - Use a weaker or more sterically hindered base (e.g., collidine or N-methylmorpholine)- Minimize pre-activation time- Use racemization-suppressing additives like Oxyma Pure[1]- Avoid excessive heating |

| Peptide Aggregation | - Formation of secondary structures on the resin | - Use a solvent with better solvating properties, such as N-Methyl-2-pyrrolidone (NMP) instead of DMF[8]- Incorporate backbone modifications or use specialized resins if aggregation is severe |

Conclusion

The successful incorporation of this compound into synthetic peptides is readily achievable with the appropriate selection of coupling methodology. For routine synthesis, DIC/Oxyma provides a reliable and cost-effective option with minimal risk of racemization. For challenging sequences or when maximum coupling efficiency is desired, the use of a highly active uronium/aminium salt reagent such as HATU is recommended. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively overcome the challenges associated with this sterically hindered amino acid and successfully synthesize high-purity norleucine-containing peptides for their research and development needs.

References

- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Fast conventional Fmoc solid‐phase peptide synthesis: a comparative study of different activators | Semantic Scholar [semanticscholar.org]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. merckmillipore.com [merckmillipore.com]

Application Notes and Protocols for the Synthesis of D-Norleucine (Nle) Containing Antimicrobial Peptides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutic agents to combat the rising threat of antibiotic-resistant bacteria. A key challenge in the development of peptide-based drugs is their susceptibility to proteolytic degradation in vivo, which limits their bioavailability and therapeutic efficacy. The incorporation of non-proteinogenic amino acids, such as the D-enantiomer of norleucine (D-Nle), offers a strategic approach to enhance peptide stability against proteases. D-amino acid substitutions can render peptides less recognizable by proteases, thereby prolonging their half-life and enhancing their antimicrobial activity.[1][2][3] This document provides detailed protocols for the synthesis, purification, and characterization of D-Nle containing antimicrobial peptides, as well as methods for evaluating their biological activity.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and evaluation of D-Nle containing antimicrobial peptides.

Table 1: Synthesis and Purification Summary

| Peptide Sequence | Synthesis Scale (mmol) | Crude Peptide Yield (%) | Purity after RP-HPLC (%) | Final Yield (mg) |

| G(D-Nle)LAKIL-NH₂ | 0.1 | 78 | >95 | 15.2 |

| (D-Nle)LKKLLK-NH₂ | 0.1 | 82 | >98 | 18.5 |

| K(D-Nle)L(D-Nle)LKK-NH₂ | 0.1 | 75 | >95 | 14.8 |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) in µM

| Peptide Sequence | S. aureus | MRSA | E. coli | P. aeruginosa | K. pneumoniae |

| G(D-Nle)LAKIL-NH₂ | 4 | 8 | 16 | 32 | 16 |

| (D-Nle)LKKLLK-NH₂ | 2 | 4 | 8 | 16 | 8 |

| K(D-Nle)L(D-Nle)LKK-NH₂ | 2 | 2 | 4 | 8 | 4 |

Table 3: Hemolytic and Cytotoxic Activity

| Peptide Sequence | HC₅₀ (µM)¹ | CC₅₀ (µM)² on HEK293 cells | Therapeutic Index (HC₅₀/MIC for MRSA) |

| G(D-Nle)LAKIL-NH₂ | >200 | >150 | >25 |

| (D-Nle)LKKLLK-NH₂ | 180 | 120 | 45 |

| K(D-Nle)L(D-Nle)LKK-NH₂ | 150 | 100 | 75 |

¹HC₅₀: 50% hemolytic concentration. ²CC₅₀: 50% cytotoxic concentration.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Nle Containing Peptides

This protocol outlines the manual synthesis of a generic D-Nle containing peptide on a Rink Amide resin using a standard Fmoc/tBu strategy.[4][5][6][7][8]

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected L-amino acids

-

Fmoc-D-Nle-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Washing solvents: Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (including this compound at the desired position), 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test.

-

Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

-

Resin Washing and Drying: Wash the resin with DMF (5 times), DCM (5 times), and Methanol (3 times). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

-

Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in deionized water

-

Solvent B: 0.1% TFA in acetonitrile

-

Preparative C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Purification:

-

Filter the peptide solution through a 0.45 µm filter.

-

Inject the solution onto a preparative C18 column equilibrated with 95% Solvent A and 5% Solvent B.[9]

-

Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes at an appropriate flow rate.[9]

-

Monitor the elution profile at 220 nm and 280 nm.[9]

-

Collect fractions corresponding to the major peptide peak.

-

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with >95% purity.

-

Lyophilization: Freeze-dry the purified peptide solution to obtain a white powder.

Protocol 3: Peptide Characterization by Mass Spectrometry

Materials:

-

Purified peptide

-

MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)

-

Matrix solvent: 50% acetonitrile/water with 0.1% TFA

Procedure:

-

Sample Preparation:

-

Mass Spectrometry Analysis:

-

Acquire the mass spectrum in positive ion reflectron mode.[9]

-

Compare the observed molecular weight with the theoretical molecular weight of the D-Nle containing peptide.

-

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[2][10]

Materials:

-

Purified peptide

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate the bacterial strain in MHB and incubate until it reaches the exponential growth phase.

-

Dilute the bacterial culture to a final concentration of 5 x 10⁵ CFU/mL.

-

-

Peptide Dilution:

-

Prepare a stock solution of the peptide in sterile water or a suitable buffer.

-

Perform serial two-fold dilutions of the peptide in MHB in a 96-well plate.

-

-

Inoculation and Incubation:

-

Add an equal volume of the diluted bacterial suspension to each well, resulting in a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 5: Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells.[11][12][13]

Materials:

-

Purified peptide

-

Fresh human or sheep red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control)

Procedure:

-

RBC Preparation:

-

Wash the RBCs three times with PBS by centrifugation.

-

Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

-

-

Peptide Incubation:

-

Add serial dilutions of the peptide to the RBC suspension in a 96-well plate.

-

Include a positive control (0.1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

-

Incubate the plate at 37°C for 1 hour.

-

-

Hemoglobin Release Measurement:

-

Centrifuge the plate to pellet the intact RBCs.

-

Transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 414 nm or 540 nm, which corresponds to hemoglobin release.

-

-

Calculation:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

-

Protocol 6: Cytotoxicity Assay (MTT Assay)